molecular formula C17H22Cl2N2O B8088653 1-(3-Phenoxybenzyl)piperazine (2HCl)

1-(3-Phenoxybenzyl)piperazine (2HCl)

Cat. No.: B8088653
M. Wt: 341.3 g/mol
InChI Key: CUKPNARXXUKNMY-UHFFFAOYSA-N
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Description

Contextual Significance of Piperazine (B1678402) Derivatives in Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is a cornerstone in medicinal chemistry due to its unique physicochemical properties. nih.gov The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of a molecule's biological activity, solubility, and pharmacokinetic profile. nih.govresearchgate.net Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. researchgate.net The structural rigidity of the piperazine ring, combined with its ability to participate in hydrogen bonding and form ionic interactions, makes it a favored scaffold in the design of new therapeutic agents. nih.gov

Historical Trajectories and Emergent Research Areas for Phenoxybenzylpiperazines

The synthesis of piperazine derivatives has a long history, with various methods developed for their preparation. nih.gov These methods often involve the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or similar reagents to form the piperazine ring. google.com The phenoxybenzyl group, on the other hand, is a well-known toxophore found in pyrethroid insecticides. However, its incorporation into different molecular scaffolds can lead to a diverse range of biological activities.

While specific historical research on 1-(3-Phenoxybenzyl)piperazine is not extensively documented, the broader class of phenoxybenzylpiperazines has been explored in various research contexts. For instance, derivatives of phenylpiperazine have been investigated for their acaricidal activity. nih.gov The combination of the piperazine core, known for its CNS activity, with the phenoxybenzyl group suggests potential for exploration in neuropharmacology and other therapeutic areas. Emergent research continues to explore the vast chemical space of piperazine derivatives, seeking novel compounds with improved efficacy and specificity for various biological targets. lew.romdpi.com

Conceptual Framework for Investigating Novel Chemical Entities

The investigation of a novel chemical entity (NCE) like 1-(3-Phenoxybenzyl)piperazine (2HCl) follows a structured conceptual framework. This process begins with the identification and synthesis of the new molecule. nih.govgoogle.com The initial steps involve thorough characterization to confirm its structure and purity, utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Following characterization, a comprehensive evaluation of the NCE's physicochemical properties is undertaken. This includes determining its solubility, melting point, and other parameters that are crucial for its potential application and formulation. Subsequently, the biological activities of the NCE are screened across various assays to identify any potential therapeutic effects. nih.govmdpi.com This systematic approach allows researchers to build a detailed profile of the new compound, guiding further research and development efforts. rsc.org

Due to the limited availability of specific experimental data for 1-(3-Phenoxybenzyl)piperazine (2HCl) in the public domain, the following sections will focus on the general characteristics and research findings related to its core structural components.

While a comprehensive analysis of 1-(3-Phenoxybenzyl)piperazine (2HCl) is hampered by the current lack of specific experimental data in publicly available scientific literature, the foundational knowledge of its constituent piperazine and phenoxybenzyl moieties provides a strong basis for its potential significance. The established importance of piperazine derivatives in medicinal chemistry, coupled with the diverse biological activities associated with the phenoxybenzyl group, suggests that 1-(3-Phenoxybenzyl)piperazine (2HCl) is a compound of interest for future research endeavors. Further investigation is warranted to fully elucidate its physicochemical properties and biological activities.

Properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.2ClH/c1-2-6-16(7-3-1)20-17-8-4-5-15(13-17)14-19-11-9-18-10-12-19;;/h1-8,13,18H,9-12,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKPNARXXUKNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivations of 1 3 Phenoxybenzyl Piperazine 2hcl

Established Synthetic Pathways for the Piperazine (B1678402) Core and Substituents

The piperazine ring is a prevalent heterocyclic motif in numerous pharmaceuticals. Its synthesis and functionalization are well-established, yet subject to ongoing innovation for efficiency and selectivity.

A common and straightforward approach to monosubstituted piperazines involves the direct N-alkylation of piperazine. google.com However, a significant challenge in the N-monoalkylation of piperazine is the concurrent dialkylation due to the two reactive nitrogen centers. google.com To circumvent this, methods have been developed that utilize piperazine salts, such as the monohydrochloride or monoacetate, which effectively protect one nitrogen, allowing for selective mono-alkylation. google.comnih.gov For instance, reacting piperazine hexahydrate with piperazine dihydrochloride (B599025) monohydrate generates the active piperazine-1-ium cation in situ, which can then be reacted with an alkylating agent like benzyl (B1604629) chloride to yield the desired 1-benzylpiperazine. nih.govorgsyn.org This method is advantageous as it is a simple, one-step process that produces good yields of the N-monoalkylated product, substantially free of the dialkylated derivative. google.comorgsyn.org

Another strategy involves the use of protecting groups. The N-Boc (tert-butyloxycarbonyl) group is frequently employed to protect one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen. mdpi.com The Boc group can be subsequently removed under acidic conditions. nih.gov This approach provides a versatile handle for introducing a wide array of substituents.

Direct C-H functionalization of the piperazine core represents a more advanced and atom-economical strategy. beilstein-journals.org Photoredox catalysis has emerged as a powerful tool for the α-C–H alkylation and arylation of N-carbamate protected piperazines. mdpi.combeilstein-journals.org These reactions typically proceed through the formation of an α-amino radical, which then couples with various electrophiles. mdpi.com

Advanced Strategies for the Formation of the Phenoxybenzyl Moiety

The 3-phenoxybenzyl group is a key structural component, and its formation often involves the construction of a diaryl ether linkage. Classical methods like the Williamson ether synthesis, involving the reaction of a phenoxide with a benzyl halide, are commonly used.

More advanced and versatile methods for diaryl ether synthesis include transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, which uses a copper catalyst to couple an aryl halide with a phenol, is a traditional method that has seen modern improvements. The Buchwald-Hartwig and Chan-Lam coupling reactions, utilizing palladium and copper catalysts respectively, offer milder reaction conditions and broader substrate scope for the formation of the C-O bond in the phenoxybenzyl moiety.

In some instances, the phenoxybenzyl moiety is introduced as a single fragment. For example, 3-phenoxybenzyl alcohol can be converted to 3-phenoxybenzyl chloride or bromide, which then serves as the alkylating agent for the piperazine nitrogen. This approach is common in the synthesis of various compounds, including some pyrethroid insecticides that share the 3-phenoxybenzyl ether structure. nih.govnih.gov

Development of Analogues and Homologs through Chemical Derivatization

The development of analogues and homologs of 1-(3-phenoxybenzyl)piperazine is crucial for exploring structure-activity relationships and optimizing pharmacological properties. Derivatization can occur at several positions: the unsubstituted nitrogen of the piperazine ring, the piperazine ring itself, the benzyl group, or the terminal phenyl ring.

The secondary amine of the 1-(3-phenoxybenzyl)piperazine core is a prime site for modification. It can be readily alkylated, acylated, or subjected to reductive amination to introduce a wide variety of substituents. nih.gov For example, N'-ethyl substitution has been shown to improve permeability in certain piperazine-containing compounds. nih.gov

Modification of the phenoxybenzyl portion can involve introducing substituents onto either of the phenyl rings. This can be achieved by using appropriately substituted starting materials, such as substituted phenols or benzyl halides, in the synthetic scheme. For instance, derivatives with fluoro, chloro, or methylenedioxy groups on the benzyl or phenyl rings are common. mdpi.com

Furthermore, the piperazine ring itself can be a point of diversification. For instance, piperazin-2-ones can be synthesized and used as precursors. beilstein-journals.org The synthesis of piperazine derivatives with varied substitution patterns has led to the discovery of compounds with a range of biological activities. nih.govnih.gov

Compound ClassDerivatization StrategyExampleReference
N'-AlkylpiperazinesAlkylation of the distal piperazine nitrogen.N'-ethyl-N-propyl-piperazine tetrahydroisoquinoline nih.gov
BenzylpiperazinesSubstitution on the benzyl ring.1-(3,4-methylenedioxybenzyl)piperazine (MDBP) mdpi.com
PhenylpiperazinesSubstitution on the phenyl ring.1-(3-chlorophenyl)piperazine (mCPP) mdpi.com
AcylpiperazinesAcylation of the piperazine nitrogen.1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for the large-scale and efficient synthesis of 1-(3-phenoxybenzyl)piperazine (2HCl). Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the stoichiometry of reactants.

For the N-alkylation of piperazine, the choice of base and solvent is crucial to minimize side products. In the synthesis of 1-benzylpiperazine, using a specific ratio of piperazine hexahydrate to piperazine dihydrochloride in ethanol (B145695) at a controlled temperature (e.g., 65°C) has been shown to produce high yields of the desired mono-substituted product. orgsyn.org The reaction time is also a critical factor to control. orgsyn.org

Purification strategies are equally important. After the reaction, the product is often precipitated as its dihydrochloride salt, which facilitates isolation and purification. orgsyn.org Recrystallization from suitable solvents, such as isopropyl alcohol, can be employed to obtain the final product with high purity. nih.gov Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are valuable for analyzing purity and can be used for purification if necessary. jocpr.com For instance, a method using NBD-Cl as a derivatizing agent allows for the detection and quantification of trace amounts of piperazine impurities by HPLC-UV. jocpr.comresearchgate.netjocpr.com

In more advanced synthetic methods like C-H functionalization, optimization involves screening different photocatalysts, solvents, and reaction times to maximize the yield and regioselectivity of the desired product. mdpi.com

Methodologies for Isotope Labeling for Mechanistic Investigations

Isotope labeling is an invaluable tool for studying reaction mechanisms and the metabolic fate of drug candidates. musechem.comnih.gov Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into molecules of interest. nih.gov

For piperazine-containing compounds, deuterium labeling can be strategically employed. For instance, deuterated internal standards like BZP-D7 and mCPP-D8 are used in analytical methods for the accurate quantification of piperazine derivatives. mdpi.com The synthesis of these labeled compounds often involves using isotopically enriched starting materials. x-chemrx.com

Late-stage isotopic labeling, where isotopes are introduced in the final steps of a synthesis, is an efficient strategy. x-chemrx.com This can be achieved through methods like hydrogen isotope exchange (HIE), where specific hydrogen atoms in the molecule are replaced with deuterium or tritium. musechem.com

Isotopically labeled compounds are crucial for:

Mechanistic Studies: Elucidating reaction pathways and the roles of intermediates. x-chemrx.com

Metabolic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of a compound in biological systems. musechem.comnih.gov

Analytical Standards: Serving as internal standards in quantitative mass spectrometry-based assays. x-chemrx.com

The use of these labeled analogues allows researchers to gain a deeper understanding of the chemical and biological behavior of 1-(3-phenoxybenzyl)piperazine and its derivatives.

IsotopeApplicationExampleReference
Deuterium (²H)Internal Standard for QuantificationBZP-D7 mdpi.com
Carbon-13 (¹³C)Metabolic Studies¹³C-labeled drug candidates x-chemrx.com
Nitrogen-15 (¹⁵N)Mechanistic Studies¹⁵N-labeled piperazine-

Receptor Pharmacology and Molecular Recognition of 1 3 Phenoxybenzyl Piperazine 2hcl

Functional Characterization in Isolated Biological Systems

Agonist, Antagonist, and Inverse Agonist Activity Determination at Key Receptors

Based on the current scientific literature available, a detailed analysis of the receptor pharmacology and molecular recognition of 1-(3-phenoxybenzyl)piperazine (2HCl) is not extensively documented. Comprehensive studies focusing on its specific interactions with receptors, modulation of intracellular signaling, and effects on ion channels are limited.

Therefore, it is not possible to provide a detailed article on the following topics as per the user's request:

Kinetic Aspects of Ligand-Receptor Interactions

There is currently a lack of published research data to populate these specific sections with the required scientifically accurate and detailed findings, including data tables. Further experimental investigation would be necessary to elucidate the pharmacological and molecular profile of this compound.

Structure Activity Relationship Sar Elucidation of 1 3 Phenoxybenzyl Piperazine 2hcl Analogues

Identification of Key Pharmacophoric Elements within the Phenoxybenzylpiperazine Scaffold

The 1-(3-phenoxybenzyl)piperazine scaffold can be deconstructed into three primary pharmacophoric elements: the terminal phenoxy ring, the central benzyl (B1604629) group, and the basic piperazine (B1678402) moiety. The combination of these elements creates a specific three-dimensional structure that is crucial for receptor recognition and binding.

The Diaryl Ether Moiety: The phenoxybenzyl portion of the molecule forms a large, hydrophobic domain. This diaryl structure is fundamental for establishing interactions within the binding pockets of target receptors. For instance, in the context of sigma-1 (σ1R) receptor ligands, this area corresponds to primary and secondary hydrophobic domains (HYD1 and HYD2) that are essential for high-affinity binding. nih.gov

The Piperazine Ring: The piperazine ring serves as a basic, ionizable core. rsc.org This feature is critical for forming hydrogen bonds and electrostatic interactions with key amino acid residues in the receptor binding site, such as aspartate. rsc.org The nitrogen atoms of the piperazine ring are key points for molecular anchoring and for introducing further chemical diversity.

The Linker: The connection between the benzyl group and the piperazine ring is a benzylic carbon. The spatial arrangement and flexibility of this linker region are important for orienting the hydrophobic and basic elements correctly for optimal receptor engagement.

Studies on related N-phenylpiperazine derivatives targeting the α1A-adrenoceptor confirm the general importance of these functional groups: an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety are determinants of ligand affinity. rsc.org

Systematic Chemical Modification and Impact on Receptor Binding and Functional Activity

Systematic modifications of the 1-(3-phenoxybenzyl)piperazine scaffold have been performed to probe the SAR, particularly in the development of CCR8 chemokine receptor agonists. nih.govresearchgate.net These studies involved altering each subunit of a lead compound, ZK756326 (2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol), to assess the impact on functional activity. nih.govresearchgate.net

The findings reveal that the core phenoxybenzyl structure is highly constrained. Only limited structural variations were tolerated on either of the two phenyl rings or at the benzylic position, indicating their critical role in maintaining the necessary conformation for receptor activation. nih.govresearchgate.net

In contrast, the piperazine moiety offered more flexibility for modification.

Piperazine Substituents: The introduction of small substituents on the piperazine ring was found to be permissible and, in some cases, beneficial for potency. nih.govresearchgate.net

Ring Analogues: Replacing the piperazine ring with a piperidine (B6355638) ring also yielded compounds that retained or even showed enhanced CCR8 agonism. nih.govresearchgate.net

Linkers: The linker attached to the second nitrogen of the piperazine ring proved to be highly modifiable. A variety of different linkers resulted in analogues with good CCR8 agonistic potency, with the most potent new compound demonstrating a 10-fold increase in potency compared to the original lead, ZK756326. nih.govresearchgate.net

The table below summarizes the general impact of these modifications on CCR8 receptor agonism.

Molecular FragmentModification ToleranceImpact on Activity
Phenyl Rings LowMost substitutions lead to loss of activity. nih.govresearchgate.net
Benzylic Position LowLimited structural changes are tolerated. nih.govresearchgate.net
Piperazine Ring ModerateCan be replaced by piperidine; small N-substituents are allowed. nih.govresearchgate.net
N-substituent Linker HighVarious linkers can be used to tune potency. nih.govresearchgate.net

Analysis of Substituent Effects on Molecular Recognition and Bioactivity

The electronic and steric properties of substituents play a crucial role in molecular recognition. In a series of benzylpiperazine derivatives designed as σ1 receptor ligands, the effect of substituents on the benzyl moiety was explored. nih.gov

Building from a lead compound (compound 8 in the study), researchers found that introducing a substituent at the para-position of the benzyl ring's secondary hydrophobic domain could enhance both affinity and selectivity for the σ1 receptor. nih.gov Specifically, the introduction of a 4-methoxy group on the benzyl ring was a key feature in some of the most potent and selective ligands. nih.gov

For example, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) emerged as a highly potent and selective σ1R ligand. nih.gov It incorporates a hydrophobic cyclohexyl group, a three-carbon linker, and the critical 4-methoxybenzylpiperazinyl moiety. nih.gov This combination proved optimal for achieving a high affinity (Ki σ1 = 1.6 nM) and excellent selectivity over the σ2 receptor. nih.gov The binding of such derivatives is primarily driven by electrostatic forces. rsc.org

The data below illustrates the superior binding profile of a substituted analogue compared to the lead compound.

CompoundKey Structural Featuresσ1R Affinity (Ki, nM)σ1R/σ2R Selectivity
Lead Compound 8 4-methoxybenzylpiperazinyl moiety1.6432
Compound 15 4-methoxybenzylpiperazinyl moiety + cyclohexyl group + 3-carbon linker1.6886

Data sourced from a study on σ1 receptor ligands. nih.gov

Stereochemical Considerations and Their Influence on Ligand-Receptor Interactions

Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological profiles. While specific stereochemical studies on 1-(3-phenoxybenzyl)piperazine are not widely reported, research on structurally related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives provides compelling evidence of its importance. nih.gov

In a study of this related series, racemates and individual enantiomers were synthesized and evaluated for their analgesic activity. nih.gov The results showed a clear enantioselectivity:

The S-(+) enantiomers of multiple compounds displayed significantly more potent analgesic activity than their corresponding R-(-) enantiomers. nih.gov

The most potent compound, the S-(+) enantiomer of one analogue, was 105 times more potent than morphine. nih.gov

Conversely, the R-(-) enantiomers of certain compounds exhibited narcotic antagonist activity, a pharmacological effect not observed with the S-(+) enantiomers. nih.gov

This stark difference in activity between enantiomers highlights that the specific three-dimensional arrangement of the pharmacophoric groups is essential for precise interaction with the amino acid residues in the receptor's binding site. The S-(+) enantiomers in that study had the same configuration as the tyrosine residue of Met5-enkephalin, suggesting a specific and favorable orientation within the opioid receptor. nih.gov These findings underscore the principle that proper stereochemical control is vital in the design of potent and selective piperazine-based ligands.

Design Principles for Optimized Chemical Space Exploration

Based on the collective SAR findings, several key design principles can be formulated for the future exploration of the chemical space around the 1-(3-phenoxybenzyl)piperazine scaffold:

Preserve the Core Hydrophobic Scaffold: The diaryl ether motif, comprising the phenoxy and benzyl groups, is a critical hydrophobic feature that should generally be conserved with minimal modification. nih.govresearchgate.net

Leverage Substituent Effects: While the core rings are sensitive, strategic substitution can be beneficial. For instance, placing an electron-donating group like a methoxy (B1213986) group at the para-position of the benzyl ring can enhance affinity and selectivity for certain targets like the σ1 receptor. nih.gov

Exploit Piperazine Flexibility: The piperazine ring is a versatile anchor point for chemical modification. The nitrogen atom not attached to the benzyl group is particularly amenable to the introduction of various linkers and functional groups to fine-tune activity and properties. nih.govresearchgate.net

Consider Bioisosteric Replacement: The piperazine ring can be successfully replaced with other cyclic amines, such as piperidine, to potentially improve potency or other pharmacological parameters. nih.govresearchgate.net

Implement Stereochemical Control: For any analogue containing a chiral center, the synthesis and evaluation of individual enantiomers is crucial. As demonstrated in related series, stereoisomers can have dramatically different potencies and even opposing pharmacological activities. nih.gov

By adhering to these principles, medicinal chemists can more effectively navigate the chemical space of phenoxybenzylpiperazine analogues to develop new ligands with optimized potency, selectivity, and desired biological functions.

Computational Chemistry and Molecular Modeling of 1 3 Phenoxybenzyl Piperazine 2hcl

Molecular Docking Simulations with Relevant Protein Targets (e.g., Sigma Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein. For piperazine (B1678402) derivatives, which are known to interact with a variety of receptors, docking studies are crucial for elucidating their mechanism of action.

Given the structural similarities of 1-(3-phenoxybenzyl)piperazine to known ligands, sigma (σ) receptors are a pertinent target for investigation. Sigma receptors, particularly the σ1 subtype, are implicated in a range of neurological processes and are a target for various synthetic compounds. nih.govnih.gov Research on other benzylpiperazine derivatives has demonstrated their high affinity for the σ1 receptor. nih.gov

In a typical molecular docking study, the 3D structure of the target protein (e.g., human σ1 receptor) is obtained from a protein database. The 1-(3-phenoxybenzyl)piperazine molecule is then computationally "docked" into the receptor's binding pocket. The simulation calculates the binding energy for numerous possible conformations, with lower energy scores indicating a more favorable and stable interaction.

Key interactions often identified in such simulations include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein's amino acid residues.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the phenoxy and benzyl (B1604629) rings) and hydrophobic residues in the binding pocket.

Electrostatic Interactions: Involving the charged piperazine nitrogen (in its protonated form) and charged or polar residues. nih.gov

Studies on structurally related piperazine derivatives targeting other proteins, like the androgen receptor or Poly (ADP-ribose) polymerase-1 (PARP-1), have successfully used docking to predict binding affinities and interaction patterns, providing a roadmap for designing more potent compounds. nih.govnih.gov For instance, docking studies of some piperazine derivatives against PARP-1 revealed binding scores ranging from -6.52 to -7.41 kcal/mol, indicating strong binding potential. nih.gov

Interaction Type Description Potential Residues Involved (Example)
Hydrogen BondingSharing of a hydrogen atom between donor and acceptor groups.Aspartate, Tyrosine, Serine
HydrophobicInteractions between nonpolar molecular surfaces.Leucine, Valine, Phenylalanine
ElectrostaticAttraction or repulsion of charged species.Aspartate, Glutamate, Lysine

This table illustrates the types of interactions predicted by molecular docking simulations.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.gov

Once a promising binding pose is identified through docking, an MD simulation can be initiated. The system, comprising the protein, the ligand, water molecules, and ions to simulate physiological conditions, is subjected to calculations based on classical mechanics. nih.govresearchgate.net The simulation tracks the trajectory of each atom over a set period (typically nanoseconds to microseconds).

Analysis of the MD trajectory for the 1-(3-phenoxybenzyl)piperazine-receptor complex can reveal:

Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests a stable binding complex.

Conformational Dynamics: How the ligand and protein's binding site residues adjust to each other. This can uncover induced-fit mechanisms not apparent in rigid docking.

Binding Free Energy: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), the simulation data can be used to calculate a more accurate estimation of the binding free energy, which correlates with binding affinity. nih.govnih.gov For example, MD simulations coupled with MM/GBSA calculations for certain piperazine derivatives targeting PARP-1 yielded binding free energy scores as favorable as -62.87 kcal/mol, indicating a very stable complex. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, NBO)

Quantum chemical calculations delve into the electronic properties of a molecule, providing a fundamental understanding of its structure, stability, and reactivity. Density Functional Theory (DFT) is a popular method for these calculations due to its balance of accuracy and computational cost. jksus.orgmdpi.com

For 1-(3-phenoxybenzyl)piperazine, DFT calculations can determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.

Parameter Significance
HOMO EnergyIndicates electron-donating capability.
LUMO EnergyIndicates electron-accepting capability.
HOMO-LUMO GapCorrelates with chemical stability and reactivity.
Molecular Electrostatic PotentialPredicts sites for electrophilic and nucleophilic attack.

This table summarizes key parameters derived from quantum chemical calculations and their significance.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By building a mathematical model, the activity of new, unsynthesized compounds can be predicted. nih.gov

To build a QSAR model for a series of piperazine derivatives including 1-(3-phenoxybenzyl)piperazine, the following steps are taken:

Data Set Collection: A set of structurally related compounds with experimentally measured biological activity (e.g., IC50 values for receptor binding) is compiled.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can be electronic (from DFT), topological, geometrical, or physicochemical (e.g., logP). mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation, Q²) and external validation (using a test set of compounds not included in model training). A high correlation coefficient (R²) for the training set and a high Q² for the validation set indicate a robust and predictive model. nih.govresearchgate.net

A successful QSAR model can identify which molecular properties (descriptors) are most important for the desired activity, guiding the design of more potent analogs of 1-(3-phenoxybenzyl)piperazine. nih.gov

In Silico Prediction of Molecular Interactions and Binding Modes

This area combines insights from both molecular docking and MD simulations to create a detailed picture of how a ligand interacts with its target at the atomic level. For 1-(3-phenoxybenzyl)piperazine, these in silico methods predict the specific amino acid residues in the binding pocket that form key interactions. mdpi.com

The phenoxy and benzyl groups are expected to form hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the receptor's active site. The piperazine ring, particularly its nitrogen atoms, can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors or participants in ionic bonds with acidic residues like Aspartate or Glutamate. nih.govnih.gov

Visualizing these predicted interactions in 3D provides a clear hypothesis about the binding mode, which can be tested experimentally through site-directed mutagenesis. Understanding these specific interactions is fundamental to rational drug design, allowing for modifications to the ligand's structure to enhance binding affinity and selectivity.

In Vitro Cellular and Biochemical Mechanistic Investigations

Cellular Target Engagement and Subcellular Localization Studies

The precise cellular targets of 1-(3-Phenoxybenzyl)piperazine dihydrochloride (B599025) are not extensively defined in publicly available literature. However, the piperazine (B1678402) moiety is a well-known pharmacophore that interacts with various receptors and channels. For instance, piperazine itself acts as a GABA receptor agonist, which leads to hyperpolarization of nerve endings and flaccid paralysis in helminths. drugbank.com This suggests that derivatives like 1-(3-Phenoxybenzyl)piperazine could potentially engage with GABA receptors or other neurotransmitter systems in mammalian cells.

Subcellular localization studies are crucial for understanding a compound's mechanism of action. While specific data for 1-(3-Phenoxybenzyl)piperazine is limited, studies on other piperazine derivatives offer insights. For example, a fungicidal piperazine-1-carboxamidine derivative's intracellular accumulation is dependent on functional lipid rafts. Research on other piperazine-containing compounds has shown localization within the cytoplasm. The lipophilic nature of the phenoxybenzyl group may facilitate passage across cellular membranes, leading to a broad distribution within the cell, but specific organelle accumulation would need to be determined experimentally through techniques like subcellular fractionation. nih.govnih.govlabome.com

Table 1: Potential Cellular Targets Based on Piperazine and Phenoxybenzyl Moieties

MoietyPotential Cellular Target(s)Potential Effect
PiperazineGABA ReceptorsModulation of neuronal excitability
PiperazineVarious GPCRs and Ion ChannelsAlteration of cellular signaling pathways
PhenoxybenzylCytochrome P450 EnzymesMetabolic transformation of the compound

Modulation of Endoplasmic Reticulum and Mitochondrial Function in Cellular Models

The endoplasmic reticulum (ER) and mitochondria are critical organelles in maintaining cellular homeostasis, and their dysfunction is implicated in various pathologies.

Endoplasmic Reticulum (ER) Function: The ER is central to protein folding and calcium storage. Perturbations in ER function lead to the unfolded protein response (UPR), a signaling network aimed at restoring homeostasis. The phenoxybenzyl moiety, present in pyrethroid insecticides, has been associated with the induction of ER stress. This suggests that 1-(3-Phenoxybenzyl)piperazine could potentially trigger the UPR, although direct evidence is lacking.

Mitochondrial Function: Mitochondria are the primary sites of cellular respiration and are key regulators of apoptosis. A piperazine-containing compound, referred to as PCC, has been shown to induce a significant decrease in mitochondrial membrane potential and promote the release of cytochrome c from mitochondria, key events in the intrinsic apoptotic pathway. nih.gov Another study on piperazine derivatives demonstrated a decrease in mitochondrial membrane potential in neuroblastoma cells. researchgate.net Furthermore, some piperazine-clubbed 2-azetidinone derivatives have been found to induce apoptosis through oxidative stress-mediated intrinsic mitochondrial pathways. researchgate.net These findings suggest that 1-(3-Phenoxybenzyl)piperazine may exert cytotoxic effects through the disruption of mitochondrial function.

Table 2: Effects of Related Piperazine Compounds on Mitochondrial Function

CompoundCell LineObserved EffectReference
Piperazine-containing compound (PCC)Liver Cancer CellsDecrease in mitochondrial membrane potential, Cytochrome c release nih.gov
Piperazine derivativesSH-SY5Y Neuroblastoma CellsDecrease in mitochondrial membrane potential researchgate.net
Piperazine-clubbed 2-azetidinone derivativesHeLa CellsInduction of apoptosis via mitochondrial pathway researchgate.net

Regulation of Intracellular Calcium Homeostasis and Signaling Pathways

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes. The ER is the main intracellular Ca2+ store, and its release is tightly regulated.

Several studies have highlighted the role of piperazine derivatives as modulators of calcium channels. Specifically, various diphenylpiperazine and other piperazine derivatives have been identified as T-type calcium channel blockers. By inhibiting these channels, such compounds can alter intracellular calcium levels, which can have downstream effects on signaling cascades and cellular functions. While direct evidence for 1-(3-Phenoxybenzyl)piperazine is not available, its structural similarity to known calcium channel blockers suggests a potential role in modulating calcium homeostasis. A calcium flux assay would be a suitable method to investigate this potential activity. bms.krucl.ac.uknih.govmoleculardevices.comresearchgate.net

Furthermore, the S100 protein family, which are calcium-binding proteins, can act as sensors for variations in Ca2+ concentration. nih.gov The interaction of piperazine derivatives with pathways involving S100 proteins could indirectly influence calcium signaling.

Influence on Cellular Processes and Homeostasis (e.g., autophagy, proteostasis)

Autophagy: Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, playing a dual role in cell survival and death. Studies on piperine, an alkaloid containing a piperidine (B6355638) ring (structurally related to piperazine), have shown that it can induce autophagy in leukemia cells. bms.krresearchgate.net This was evidenced by an increase in the levels of autophagy markers such as LC3-II and Beclin-1. bms.krresearchgate.net The formation of LC3-II from LC3-I is a hallmark of autophagosome formation. nih.govnih.gov Given the structural similarities, 1-(3-Phenoxybenzyl)piperazine might also modulate autophagic processes.

Proteostasis: Proteostasis, or protein homeostasis, is maintained by a complex network of pathways that control protein synthesis, folding, and degradation, primarily through the ubiquitin-proteasome system (UPS) and autophagy. drugbank.comnih.gov The 20S proteasome is a key component of the UPS responsible for degrading oxidatively damaged and intrinsically disordered proteins. nih.gov While no direct studies link 1-(3-Phenoxybenzyl)piperazine to proteostasis regulation, compounds that induce ER stress or mitochondrial dysfunction often impact the proteostasis network. For example, enhancing 20S proteasome activity has been shown to promote the degradation of aggregation-prone proteins. nih.gov A proteasome activity assay could be employed to determine if 1-(3-Phenoxybenzyl)piperazine affects this crucial cellular process. nih.gov

Table 3: Influence of Related Compounds on Autophagy

CompoundCell LineObserved Effect on AutophagyReference
PiperineNB4 and MOLT-4 (Leukemia)Induction of autophagy (increased LC3, Beclin-1, ULK1) bms.krresearchgate.net

Assessment of Protein-Protein Interactions within Cellular Contexts

Protein-protein interactions (PPIs) are fundamental to most cellular processes. The ability of small molecules to modulate these interactions is a key area of drug discovery.

While direct co-immunoprecipitation studies for 1-(3-Phenoxybenzyl)piperazine are not documented in the available literature, research on related compounds provides insights into potential PPIs. For example, a piperazine-1,2,3-triazole derivative was identified as an inhibitor of the S100A2-p53 protein-protein interaction. nih.gov The S100A2 protein is implicated in the regulation of the tumor suppressor p53. nih.gov This suggests that the piperazine scaffold can be a valuable chemical starting point for developing PPI inhibitors.

Another piperazine derivative has been shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT and Src family kinase pathways, which involve a cascade of protein-protein interactions. nih.gov Co-immunoprecipitation is a standard technique used to identify and validate such interactions. assaygenie.commedchemexpress.comnih.govnih.govresearchgate.net

Preclinical Mechanistic Studies in Animal Models

In Vivo Receptor Occupancy and Distribution Studies

In vivo receptor occupancy studies are critical for confirming that a drug candidate engages its intended molecular target in a living organism and for understanding the relationship between drug concentration and target binding. For many centrally-acting agents, including various piperazine (B1678402) derivatives, these studies often focus on neurotransmitter receptors in the brain. nih.gov

While specific in vivo receptor occupancy and brain distribution data for 1-(3-Phenoxybenzyl)piperazine (2HCl) are not extensively detailed in the currently available scientific literature, the broader class of 1-substituted piperazines has been a subject of significant research. nih.gov Many compounds within this class are known to interact with a variety of central nervous system (CNS) receptors, particularly those involved in monoamine pathways. nih.gov

For instance, studies on benzylpiperazine (BZP) and its analogs have demonstrated interactions with dopamine (B1211576) and serotonin (B10506) receptors. griffith.edu.au Furthermore, research into novel benzylpiperazine derivatives has identified compounds with high affinity for sigma-1 (σ1) receptors. nih.govacs.org These studies typically involve administering the compound to animals, followed by techniques such as positron emission tomography (PET) or the use of radiolabeled ligands to quantify the extent of receptor binding in specific brain regions. nih.govacs.org Such investigations are essential to establish a clear link between the administered dose, the resulting concentration of the drug in the brain, and the degree of engagement with its molecular targets.

Given the structural similarities, it is hypothesized that 1-(3-Phenoxybenzyl)piperazine would also penetrate the blood-brain barrier and occupy specific CNS receptors. However, dedicated in vivo receptor occupancy and distribution studies would be required to confirm its specific targets and regional brain distribution.

Elucidation of Molecular Mechanisms in Intact Organisms

Understanding the molecular mechanisms by which a compound exerts its effects in a whole organism is a complex but vital endeavor. For piperazine derivatives, these mechanisms often involve the modulation of neurotransmitter systems. nih.gov

Neurobiological Investigations in Animal Models to Dissect Mechanisms of Action

Neurobiological investigations in animal models, such as rodents, are instrumental in dissecting the specific effects of a compound on brain chemistry and function. Techniques like in vivo microdialysis allow for the real-time measurement of neurotransmitter levels in specific brain regions following drug administration.

Studies on related piperazine derivatives provide a framework for how 1-(3-Phenoxybenzyl)piperazine might be investigated. For example, research on two 1,2,4-substituted piperazine derivatives, MM5 and MC1, which show affinity for 5-HT1A receptors, examined their effects on dopamine and serotonin release in the rat prefrontal cortex. nih.gov In these studies, MM5 was found to decrease extracellular serotonin levels, consistent with a 5-HT1A agonist profile, while MC1 suppressed serotonin release at higher doses and also increased cortical dopamine levels. nih.gov This demonstrates the ability of piperazine compounds to differentially affect neurotransmitter systems.

A hypothetical neurobiological study on 1-(3-Phenoxybenzyl)piperazine would likely involve similar methodologies. Rats would be administered the compound, and microdialysis probes would be implanted in brain regions rich in dopamine and serotonin terminals, such as the prefrontal cortex, nucleus accumbens, and striatum. The resulting changes in neurotransmitter and metabolite concentrations would provide direct evidence of its neurochemical effects, helping to build a more complete picture of its mechanism of action.

Assessment of Pharmacodynamic Biomarkers in Biological Samples

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect. nih.gov In the context of CNS drug development, these can include changes in the levels of neurotransmitters or their metabolites in biological fluids (e.g., plasma, cerebrospinal fluid), or measures of target engagement such as receptor occupancy. nih.govresearchgate.net The identification of reliable PD biomarkers is crucial for optimizing dosing and demonstrating proof of mechanism in early clinical development.

For a compound like 1-(3-Phenoxybenzyl)piperazine, potential pharmacodynamic biomarkers could be derived from its expected neurobiological activity. If in vivo microdialysis studies were to show a consistent and dose-dependent change in dopamine or serotonin turnover, the levels of their respective metabolites, homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA), could be measured in plasma or cerebrospinal fluid as accessible biomarkers of the compound's central activity.

Furthermore, if receptor occupancy studies identify a specific, high-affinity receptor target, this target engagement itself can serve as a PD biomarker. wikipedia.org For example, if the compound binds with high affinity to the σ1 receptor, as has been shown for some novel benzylpiperazine derivatives, then the degree of σ1 receptor occupancy in the brain could be quantified using imaging techniques and correlated with the drug's behavioral or therapeutic effects. nih.govacs.org The development and validation of such biomarkers are a key step in the translational pathway from preclinical animal models to human studies.

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification (HPLC, GC-MS, LC-MS/MS)

Chromatographic methods are central to separating the analyte from impurities and quantifying it. The choice of technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment and quantification of non-volatile compounds like 1-(3-Phenoxybenzyl)piperazine. Since the basic piperazine (B1678402) structure lacks a strong UV chromophore, methods may involve derivatization to enhance detection by UV-Vis spectrophotometers. researchgate.netjocpr.com A method was developed for piperazine analysis based on its reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. jocpr.com For 1-(3-Phenoxybenzyl)piperazine, the presence of the phenoxybenzyl moiety provides inherent UV absorbance, potentially allowing for direct detection without derivatization.

A typical reversed-phase HPLC (RP-HPLC) method would be developed. The separation is commonly achieved on a C18 column. The mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

Table 1: Illustrative HPLC-UV Method Parameters

Parameter Condition
Column C18 (e.g., 100 mm x 4.6 mm, 3.5 µm) researchgate.net
Mobile Phase Acetonitrile : 5.0 mM Ammonium Acetate (70:30, v/v) researchgate.net
Flow Rate 1.0 mL/min
Detection UV at ~220-280 nm (determined by UV scan)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 35°C) jocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis, particularly for volatile or semi-volatile compounds. For piperazine derivatives, GC-MS is widely used in forensic and toxicological screening. rsc.orgscholars.directsemanticscholar.org A method for the simultaneous detection of various piperazines has been successfully developed, demonstrating the separation of 19 common drugs found in street samples. rsc.org

For the analysis of 1-(3-Phenoxybenzyl)piperazine, the sample would first undergo extraction, typically a liquid-liquid extraction, from its matrix. It may require derivatization to increase volatility and improve peak shape, although many piperazine derivatives can be analyzed directly. auburn.edu The sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase before being detected by the mass spectrometer, which provides structural information for identification and quantification.

Table 2: Representative GC-MS Method Parameters

Parameter Condition
Column DB-17 (30 m x 0.53 mm, 1 µm film thickness) researchgate.net
Carrier Gas Helium at 2 mL/min researchgate.net
Injector Temperature 250°C researchgate.net
Oven Program Initial 150°C (hold 10 min), ramp at 35°C/min to 260°C (hold 2 min) researchgate.net
MS Detector Electron Ionization (EI), Scan Mode (for identification) or Selected Ion Monitoring (SIM) (for quantification) scholars.direct

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. It is the preferred method for quantifying trace levels of compounds in complex matrices. researchgate.net This technique has been successfully used for the detection of designer piperazines like N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in urine. semanticscholar.org

The method involves separating the analyte on an LC column, followed by ionization, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity.

Table 3: Hypothetical LC-MS/MS MRM Parameters for 1-(3-Phenoxybenzyl)piperazine

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
1-(3-Phenoxybenzyl)piperazine [M+H]⁺ Fragment 1 ESI+ researchgate.net
Fragment 2 (for confirmation)

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis (e.g., UV, NMR, IR)

Spectroscopic techniques are indispensable for confirming the chemical structure of a compound and for quantitative measurements.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid method for quantitative analysis. It relies on the principle that molecules absorb light at specific wavelengths. A spectrophotometric method was developed for piperazine determination after it was converted to a colored vinylamine (B613835) derivative that absorbs at 642 nm. ekb.eg The phenoxy and benzyl (B1604629) rings in 1-(3-Phenoxybenzyl)piperazine contain chromophores that absorb in the UV region, allowing for direct quantification using the Beer-Lambert law, provided there are no interfering substances that absorb at the same wavelength. A full UV scan is first performed to identify the wavelength of maximum absorbance (λmax), which is then used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. For symmetrical piperazines, the aliphatic protons can sometimes appear as a single broad peak due to rapid chair-to-chair interconversion. researchgate.net For an unsymmetrically substituted derivative like 1-(3-Phenoxybenzyl)piperazine, distinct signals are expected.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenoxy and benzyl groups, the methylene (B1212753) protons of the benzyl group, and the non-equivalent protons of the piperazine ring. nih.govresearchgate.net The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The spectrum would show distinct signals for each unique carbon atom in the molecule, including those in the aromatic rings, the benzyl methylene group, and the piperazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-Phenoxybenzyl)piperazine would exhibit characteristic absorption bands confirming its structure. auburn.eduauburn.edu

Table 4: Expected IR Absorption Bands for 1-(3-Phenoxybenzyl)piperazine

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2800 - 3000
Aromatic C=C Bending 1450 - 1600
C-O-C Stretch (Aryl Ether) 1200 - 1250
C-N Stretch 1020 - 1250

Electrophoretic Methods for Compound Analysis (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CZE) is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. CZE has been applied to the separation of substituted piperazines. researchgate.net For the analysis of the cationic 1-(3-Phenoxybenzyl)piperazine, key parameters such as buffer pH, applied voltage, and capillary type would be optimized to achieve efficient separation from impurities.

Development of Robust Analytical Methods for Complex Biological Matrices

Analyzing compounds in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the presence of interfering endogenous components like proteins, salts, and lipids. scholars.directnih.gov Developing a robust method requires an efficient sample preparation step to isolate the analyte and minimize matrix effects.

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple method where an organic solvent (e.g., acetonitrile) is added to a plasma sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent based on its solubility. researchgate.net

Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent.

The use of a stable isotope-labeled internal standard is highly recommended to compensate for analyte loss during sample preparation and to correct for matrix-induced ion suppression or enhancement in LC-MS/MS analysis. semanticscholar.org The final analytical method, typically LC-MS/MS, must be highly selective to distinguish the analyte from residual matrix components. researchgate.netsemanticscholar.org

Validation Parameters for Research-Grade Analysis

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. wjarr.com The parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.neteuropa.euich.orgdemarcheiso17025.com For research applications, a validated method ensures that the data generated is reliable and accurate. wjarr.com

Table 5: Key Validation Parameters According to ICH Guidelines

Parameter Description Typical Acceptance Criteria for Research
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. elementlabsolutions.comscispace.com The analyte peak is well-resolved from other peaks, and the peak purity is confirmed (e.g., by DAD or MS).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. gmpinsiders.compharmavalidation.in A minimum of 5 concentration points are used. The correlation coefficient (r²) should be ≥ 0.99. jocpr.comgmpinsiders.com
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies on a matrix blank. elementlabsolutions.comscispace.com Percent recovery is typically expected to be within 80-120%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It includes repeatability (intra-assay) and intermediate precision (inter-assay). elementlabsolutions.compharmavalidation.in Expressed as Relative Standard Deviation (%RSD). Typically ≤15% at the LOQ and ≤10% for other concentrations.
Detection Limit (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com Signal-to-Noise ratio (S/N) ≥ 3. demarcheiso17025.com
Quantification Limit (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com Signal-to-Noise ratio (S/N) ≥ 10, with acceptable precision and accuracy. jocpr.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase pH, column temperature, flow rate). jocpr.com The %RSD of results under varied conditions should be within acceptable limits (e.g., <5%). jocpr.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Phenoxybenzyl)piperazine (2HCl), and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Nucleophilic Substitution : React 3-phenoxybenzyl chloride with piperazine in polar aprotic solvents (e.g., DMF) under reflux, using K₂CO₃ as a base to deprotonate piperazine and drive the reaction .

  • Purification : Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane gradients) .

  • HCl Salt Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the dihydrochloride salt .

  • Key Parameters : Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and optimize stoichiometry (1:1.2 molar ratio of benzyl chloride to piperazine) to minimize byproducts .

    | Synthetic Route Comparison |
    |---------------------------------|------------------------------------------|
    | Reagents | Piperazine, 3-phenoxybenzyl chloride, K₂CO₃ |
    | Solvent | DMF or toluene |
    | Yield | 65–72% (after purification) |
    | Purity | >95% (HPLC-UV) |

Q. Which analytical techniques are critical for characterizing 1-(3-Phenoxybenzyl)piperazine (2HCl)?

  • Methodology :

  • ¹H/¹³C NMR : Confirm regiochemistry and salt formation. Look for characteristic piperazine proton signals at δ 2.5–3.5 ppm and aromatic protons from the phenoxy group at δ 6.8–7.4 ppm .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 397.16) and rule out impurities .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 60.60%, H: 5.34% for C₂₀H₂₁FN₆O₂) .
  • Melting Point : Consistent melting range (e.g., 161–170°C) confirms crystalline purity .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodology :

  • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., prostate PC-3 or breast MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
  • Receptor Binding Studies : Screen for serotonin (5-HT₁A) or dopamine receptor affinity via radioligand displacement assays .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values. Triplicate runs ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical pharmacophores in 1-(3-Phenoxybenzyl)piperazine derivatives?

  • Methodology :

  • Analog Synthesis : Modify the phenoxy group (e.g., add electron-withdrawing -NO₂ or bulky substituents) and compare bioactivity .

  • Triazole Click Chemistry : Introduce 1,2,3-triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to enhance target binding .

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with targets like EGFR or tubulin. Validate with MD simulations .

    | Key SAR Findings |
    |----------------------|---------------------------------------------------------|
    | Phenoxy Group | Electron-deficient substituents enhance cytotoxicity |
    | Piperazine Ring | N-Methylation reduces potency due to steric hindrance |
    | Triazole Addition | Improves IC₅₀ by 5-fold in breast cancer models |

Q. How to resolve contradictions in cytotoxicity data across cancer cell lines?

  • Methodology :

  • Assay Standardization : Control for cell passage number, serum concentration, and incubation time .

  • Mechanistic Studies : Perform flow cytometry (apoptosis) and ROS assays to differentiate modes of action .

  • Metabolic Profiling : Use LC-MS/MS to assess compound stability in culture media and rule out degradation artifacts .

    | Data Discrepancy Analysis |
    |--------------------------------|-----------------------------------------|
    | Variable | Impact on IC₅₀ |
    | Cell Line (PC-3 vs. MCF-7) | 10–20% variance due to receptor expression |
    | Serum Concentration (5% vs. 10% FBS) | Reduced activity in high serum |

Q. What optimization strategies improve molecular docking accuracy for this compound?

  • Methodology :

  • Protein Preparation : Use homology modeling (SWISS-MODEL) if crystal structures are unavailable. Optimize protonation states at pH 7.4 .

  • Grid Box Setup : Center on binding pockets (e.g., EGFR ATP-binding site) with 20 ų dimensions .

  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. RMSD <2 Å indicates reliable poses .

    | Docking Parameters |
    |-------------------------|------------------------------------------|
    | Software | AutoDock Vina, Schrödinger Glide |
    | Scoring Function | MM-GBSA for binding energy refinement |
    | Key Interactions | H-bond with Thr766 (EGFR), π-π stacking with Phe723 |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.